Hex-4-ynoic acid, methyl ester
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Overview
Description
4-Hexynoic acid, methyl ester is an organic compound with the molecular formula C7H10O2. It is a derivative of hexynoic acid where the carboxylic acid group is esterified with a methyl group. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hexynoic acid, methyl ester can be synthesized through the esterification of 4-hexynoic acid with methanol in the presence of an acid catalyst such as p-toluenesulfonic acid . The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of 4-hexynoic acid, methyl ester may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while maintaining consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Hexynoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Reagents like sodium hydroxide (NaOH) can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: 4-Hexynoic acid.
Reduction: 4-Hexynol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Hexynoic acid, methyl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Hexynoic acid, methyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of carboxylic acid and alcohol. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
Comparison with Similar Compounds
Similar Compounds
5-Hexynoic acid: Another alkynoic acid with similar reactivity.
4-Hexenoic acid, methyl ester: An ester with a similar structure but with a double bond instead of a triple bond.
Uniqueness
4-Hexynoic acid, methyl ester is unique due to its triple bond, which imparts distinct reactivity compared to its analogs with double bonds. This makes it particularly useful in reactions requiring the formation of new carbon-carbon bonds .
Properties
CAS No. |
41143-13-9 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
methyl hex-4-ynoate |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h5-6H2,1-2H3 |
InChI Key |
SWTIICOARBHNPS-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC(=O)OC |
Origin of Product |
United States |
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